6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It is a white solid and has a molecular weight of 180.14 .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction protocol . In one method, ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate was subjected to a reaction in THF: MeOH (4:1, 1.5 mL) with 2N LiOH . The reaction was heated at 60°C for 1 hour, then cooled to room temperature and the pH was adjusted between 4-5 with 1N HCl .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5FN2O2/c9-5-1-2-7-10-3-6 (8 (12)13)11 (7)4-5/h1-4H, (H,12,13) .Chemical Reactions Analysis
The transformation of this compound goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 180.14 and its IUPAC name is this compound .Scientific Research Applications
Synthesis and Pharmacological Testing
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been synthesized and tested for pharmacological properties, particularly for their anti-inflammatory and analgesic activities. For instance, a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were created and evaluated for these properties, with notable activity in some compounds (Di Chiacchio et al., 1998).
Antiinflammatory Activity
Research into 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has shown promising results in anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This is achieved through the synthesis of these acids by reacting specific aminopyridines with other chemical agents (Abignente et al., 1982).
Bioisosteric Replacement in GABA A Receptor Modulation
8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This finding is significant in the context of GABA(A) receptor modulation, where the fluoroimidazopyridine ring has been used as a bioisosteric replacement in certain ligands, demonstrating the versatility of fluoroimidazo compounds in receptor modulation (Humphries et al., 2006).
Imaging Beta-Amyloid in Alzheimer's Disease
Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in imaging amyloid plaques in Alzheimer's disease. These compounds demonstrate binding affinity to amyloid plaques, offering potential utility in medical imaging and diagnosis (Zeng et al., 2006).
Modification of Biopolymers
The modification of chitosan, a natural biopolymer, with 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments demonstrates the application of fluoroimidazo compounds in material science. This specific modification involves the introduction of ethoxycarbonyl and fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the glucosamine units of the polymer (Levov et al., 2011).
Mechanism of Action
Safety and Hazards
The safety information for 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions for 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid could involve further exploration of its potential biological activities. For instance, a related compound, 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives, has been studied for its in vitro urease inhibition and in silico study . This suggests potential applications in the treatment of diseases related to urease activity.
properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPPIYOCUQNHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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